N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenylbutanamide
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Overview
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenylbutanamide is an organic compound that combines functionalities of hydroxy, methylthio, phenyl, and butanamide groups. These structural components imbue the compound with unique physical and chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving:
Formation of Intermediate: : Preparation starts with the formation of the intermediate 4-(methylthio)phenylacetaldehyde.
Reduction Reaction: : The intermediate undergoes a reduction reaction to form 2-hydroxy-2-(4-(methylthio)phenyl)ethanol.
Amidation Reaction: : This product then reacts with 2-phenylbutanoic acid in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to yield the final compound.
Industrial Production Methods
For industrial-scale production, these reactions are optimized using catalysts and specific conditions that ensure higher yields and purity. Employing continuous flow reactors and solvent-free conditions can enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to form sulfoxides and sulfones.
Reduction: : Can be reduced to form the corresponding sulfide derivatives.
Substitution: : Reacts with electrophiles and nucleophiles at the methylthio group and hydroxyl group.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.
Reduction: : Catalyzed by palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Requires reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Sulfides.
Substitution Products: : Various substituted derivatives depending on the electrophile or nucleophile used.
Scientific Research Applications
In Chemistry
Analytical Standards: : Used as a reference material for chromatographic methods due to its well-defined structure.
Reaction Mechanisms: : Serves as a model compound to study reaction kinetics and mechanisms in organic chemistry.
In Biology
Enzyme Inhibitor: : Investigated as a potential inhibitor of enzymes involved in metabolic pathways.
Biological Probes: : Utilized in studies to understand biological processes due to its specific binding properties.
In Medicine
Drug Development: : Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Diagnostics: : Employed in diagnostic assays for its ability to interact with biological macromolecules.
In Industry
Material Science: : Used in the synthesis of novel materials with enhanced mechanical and thermal properties.
Catalysis: : Investigated for its potential as a catalyst in various industrial reactions.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The hydroxyl and methylthio groups play crucial roles in these interactions, forming hydrogen bonds and hydrophobic contacts. These interactions can modulate enzymatic activity and receptor function, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-phenylethyl)-2-phenylbutanamide
N-(2-methoxy-2-(4-(methylthio)phenyl)ethyl)-2-phenylbutanamide
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbutanamide
Uniqueness
The presence of the 4-(methylthio)phenyl group distinguishes it from other similar compounds, imparting unique reactivity and binding properties. This makes it a valuable compound for specialized applications in research and industry.
This detailed exploration of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenylbutanamide highlights its complex nature and broad applicability. Now, what piqued your interest in this compound?
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-3-17(14-7-5-4-6-8-14)19(22)20-13-18(21)15-9-11-16(23-2)12-10-15/h4-12,17-18,21H,3,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHFYVBATZEIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(C=C2)SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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